5-(2,3-Dimethylphenyl)picolinic acid
CAS No.: 1226150-09-9
Cat. No.: VC11748495
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226150-09-9 |
|---|---|
| Molecular Formula | C14H13NO2 |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 5-(2,3-dimethylphenyl)pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H13NO2/c1-9-4-3-5-12(10(9)2)11-6-7-13(14(16)17)15-8-11/h3-8H,1-2H3,(H,16,17) |
| Standard InChI Key | XKFBEPXHYKHHLQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C2=CN=C(C=C2)C(=O)O)C |
| Canonical SMILES | CC1=C(C(=CC=C1)C2=CN=C(C=C2)C(=O)O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Basic Properties
5-(2,3-Dimethylphenyl)picolinic acid has the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol . The structure combines a pyridine core with a carboxyl group (-COOH) at the 2-position and a 2,3-dimethylphenyl substituent at the 5-position (Figure 1). This arrangement introduces steric and electronic effects that influence its reactivity and interaction with biological targets or metal ions .
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS Number | 1226037-94-0 |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| Density | Not reported |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Spectroscopic Features
While direct spectroscopic data for 5-(2,3-dimethylphenyl)picolinic acid are scarce, analogous picolinic acid derivatives exhibit characteristic infrared (IR) absorption bands for the carboxylic acid group (1700–1680 cm⁻¹) and aromatic C-H stretching (3100–3000 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the methyl groups (δ ~2.3 ppm, singlet), aromatic protons (δ ~7.0–8.5 ppm), and the carboxylic acid proton (δ ~13 ppm, broad) .
Synthesis and Manufacturing
| Method | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| H₂O₂/H₂SO₄ oxidation | 3,5-Lutidine | 110–150°C, 5–20 hrs | 60–70% | |
| Suzuki coupling | 5-Bromopicolinic acid + arylboronic acid | Pd catalyst, base | 50–80% |
Challenges in Synthesis
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Regioselectivity: Introducing substituents at specific positions on the pyridine ring requires careful control of reaction conditions.
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Purification: The presence of multiple methyl groups may complicate crystallization or chromatographic separation.
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Oxidation Side Reactions: Over-oxidation of methyl groups to carboxylic acids could occur if harsh oxidizing agents are used .
Physicochemical and Coordination Properties
Solubility and Stability
Picolinic acid derivatives generally exhibit moderate solubility in polar solvents like water, ethanol, and dimethyl sulfoxide (DMSO) . The hydrophobic 2,3-dimethylphenyl group in this compound likely reduces aqueous solubility compared to unsubstituted picolinic acid. Stability studies are absent, but analogous Ga(III) picolinate complexes remain stable in 1% DMSO for up to 96 hours , suggesting that the free ligand may also demonstrate comparable stability.
Metal Coordination Behavior
Picolinic acid derivatives are known to form stable complexes with transition metals. For example, Ga(III) forms octahedral complexes with picolinic acid (e.g., [Ga(Pic)₃]·H₂O), where the carboxylate and pyridyl nitrogen act as bidentate ligands . The 2,3-dimethylphenyl substituent in 5-(2,3-dimethylphenyl)picolinic acid could sterically hinder metal coordination, potentially altering complex stability or reactivity.
Research Gaps and Future Directions
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Synthetic Optimization: Developing efficient, high-yield routes for 5-(2,3-dimethylphenyl)picolinic acid remains a priority.
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Biological Screening: Antimicrobial, anticancer, and enzyme inhibition assays are needed to evaluate its therapeutic potential.
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Coordination Chemistry: Studies on its metal complexes could reveal novel catalytic or magnetic properties.
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